![molecular formula C10H17Br B2880724 3-Bromospiro[4.5]decane CAS No. 2490418-55-6](/img/structure/B2880724.png)

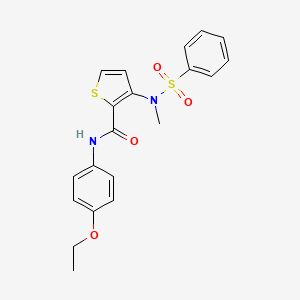

3-Bromospiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

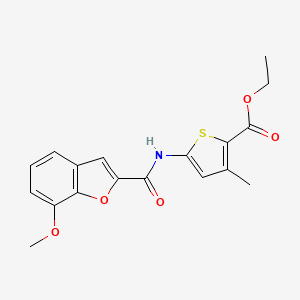

“3-Bromospiro[4.5]decane” is a derivative of “Spiro[4.5]decane”. Spiro[4.5]decane is a chemical compound with the formula C10H18 . It has a molecular weight of 138.2499 . The structure of Spiro[4.5]decane is also available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

The synthesis of spiro[4.5]decane derivatives has been a subject of research. For instance, the synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was achieved by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .

Molecular Structure Analysis

The molecular structure of spiro[4.5]decane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The spiro[4.5]decane molecule contains a total of 29 bond(s). There are 11 non-H bond(s), 1 five-membered ring(s), and 1 six-membered ring(s) .

Chemical Reactions Analysis

Chemical reactions involving spiro[4.5]decane have been studied. For example, Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes took place smoothly to construct a series of products containing spiro[4.5]decane skeletons .

Scientific Research Applications

Synthesis of Spirotetramat

3-Bromospiro[4.5]decane: is a key intermediate in the synthesis of Spirotetramat , an insecticide known for its efficacy and safety for crops . Spirotetramat exhibits unique two-way internal absorption and transport properties, allowing it to be transported to any part of the plant. This makes it highly effective in preventing egg hatching and larval development of pests on roots and leaves.

Material Synthesis

The compound’s unique properties make it valuable for material synthesis. Its versatility in forming stable structures can be utilized in creating new materials with desired physical and chemical properties.

Drug Discovery

3-Bromospiro[4.5]decane: can be used in drug discovery, particularly in the synthesis of spirocyclic compounds, which are prevalent in many pharmaceuticals. Spirocyclic structures are known to impart stability and specificity in drug molecules, making them effective in therapeutic applications.

Organic Chemistry Research

In organic chemistry, 3-Bromospiro[4.5]decane serves as a building block for the construction of complex molecules. Its spirocyclic nature allows for the exploration of novel synthetic pathways and reaction mechanisms.

Development of PTP Inhibitors

Derivatives of 3-Bromospiro[4.5]decane have been studied for their ability to inhibit permeability transition pores (PTP) through a mechanism that prevents side effects related to Oligomycin A . This has implications in the development of cardioprotective drugs.

Thermochemistry Studies

The compound is also of interest in thermochemistry studies. Data on its gas phase thermochemistry can provide insights into the stability and reactivity of spirocyclic compounds under various temperature conditions .

Future Directions

Future directions for research on spiro[4.5]decane derivatives could include further exploration of their synthesis, chemical reactions, and potential applications. For instance, one study suggests that diazaspiro[4.5]decane scaffolds with exocyclic double bonds could be synthesized in one step . Another study discusses the potential of spiro[4.5]decane derivatives as prolyl hydroxylase domain inhibitors .

properties

IUPAC Name |

3-bromospiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c11-9-4-7-10(8-9)5-2-1-3-6-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAQQKUXQLIULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromospiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B2880647.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)

![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2880652.png)

![1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone](/img/structure/B2880655.png)

![2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2880657.png)